2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride
Description
2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride is a chemical compound with the empirical formula C7H11N3·HCl. It is a diazirine derivative, which is a class of compounds known for their photo-reactivity. Diazirines are often used in photoaffinity labeling, a technique to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.
Properties
IUPAC Name |
2-(3-but-3-ynyldiazirin-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-2-3-4-7(5-6-8)9-10-7;/h1H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSFKWVZMRKXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089291-69-8 | |
| Record name | 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride typically involves multiple steps:
Formation of the Diazirine Ring: The initial step involves the formation of the diazirine ring. This can be achieved by reacting an appropriate alkyne with diazirine precursors under specific conditions.
Introduction of the But-3-yn-1-yl Group: The but-3-yn-1-yl group is introduced through a coupling reaction, often using palladium or nickel catalysts.
Amination: The ethan-1-amine group is introduced through an amination reaction, which can be facilitated by various amine sources and catalysts.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring purity through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the but-3-yn-1-yl group, forming various oxidized products.
Reduction: Reduction reactions can target the diazirine ring, leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the amine group, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Substitution reactions can be facilitated by reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the but-3-yn-1-yl group.
Reduction: Reduced amines or other derivatives.
Substitution: Various substituted amines or diazirine derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride serves as a building block for more complex molecules. Its unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of diverse chemical entities useful in further research and development.
Biology
The compound is extensively employed in photoaffinity labeling , a technique that enables the identification of protein interactions within biological systems. Upon UV irradiation, the diazirine group rearranges to form a highly reactive carbene that can covalently bond to nucleophilic residues in proteins (e.g., lysine and cysteine). This property is particularly valuable for:
-
Protein Interaction Studies : Researchers utilize this compound to tag proteins of interest, enabling the isolation and identification of interacting partners through mass spectrometry.
- Case Study : In one study, diazirine-based crosslinking agents were incorporated into cellular systems, effectively mapping protein interactions under physiological conditions. This approach allowed for the capture of transient interactions often missed by conventional methods.
Medicine
In medicinal chemistry, the compound is investigated for its potential use as a chemical probe in drug development. Its ability to form covalent bonds with biological targets makes it suitable for exploring therapeutic targets and mechanisms.
-
Targeted Protein Acetylation : Recent studies have demonstrated that diazirine-based compounds can facilitate targeted acetylation of histones in live cells. For instance, AceTAG compounds have shown rapid and selective acetylation of specific lysine residues on histone proteins, indicating promising applications in epigenetic research.
- Case Study : Research involving HeLa cells showed that treatment with diazirine-based compounds led to immediate acetylation at specific lysine residues within minutes, highlighting their potential for real-time manipulation of post-translational modifications.
Mechanism of Action
The compound exerts its effects primarily through its photo-reactive diazirine ring. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate. This intermediate can covalently bond with nearby molecules, such as proteins or nucleic acids, allowing researchers to study molecular interactions and identify binding sites.
Comparison with Similar Compounds
Similar Compounds
3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine: Similar in structure but contains an iodoethyl group instead of an ethan-1-amine group.
2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol: Contains an ethanol group instead of an ethan-1-amine group.
Uniqueness
2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride is unique due to its combination of a photo-reactive diazirine ring and an amine group, making it highly versatile for various chemical and biological applications. Its ability to form covalent bonds upon UV light exposure and its potential for further chemical modifications make it a valuable tool in scientific research.
Biological Activity
2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride, with CAS number 1450752-97-2, is a diazirine-containing compound known for its unique biological properties. Diazirines are photoreactive groups that can form covalent bonds with proteins upon exposure to UV light, making them valuable in biochemical research for studying protein interactions and drug discovery.
The molecular formula of this compound is CHN, with a molecular weight of 137.18 g/mol. It features a trifunctional structure that allows for high reactivity and specificity in biological applications.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 137.18 g/mol |
| CAS Number | 1450752-97-2 |
| Purity | ≥95% |
| Storage Conditions | -20°C, dark place |
Biological Activity Overview
The biological activity of diazirine derivatives has been extensively studied, particularly their role in drug discovery and as chemical probes. The compound under discussion has shown potential in several areas:
- Protein Interaction Studies : Due to its ability to crosslink with proteins upon UV activation, it serves as a useful tool for identifying protein-protein interactions and mapping binding sites.
- Antimicrobial Properties : Similar diazirine compounds have demonstrated antimicrobial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungi. These properties may be attributed to their ability to alkylate DNA and disrupt cellular processes.
- Antitumor Activity : Some studies indicate that triazene compounds (a related class) possess significant antitumor effects by inducing apoptosis in cancer cells through DNA damage mechanisms.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of diazirine derivatives against standard bacterial strains and clinical isolates. The minimum inhibitory concentrations (MICs) were determined using standardized microbiological assays.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Diazirine Derivative A | 0.02 | MRSA |
| Diazirine Derivative B | 0.03 | Mycobacterium smegmatis |
| Diazirine Derivative C | 9.937 | Candida albicans |
These results suggest that derivatives similar to 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine may also exhibit potent antimicrobial properties.
Study on Antitumor Activity
Research into the antitumor effects of triazene compounds revealed strong activity against human cancer cell lines, with IC values indicating effective cytotoxicity.
| Compound | IC (µg/mL) | Cancer Cell Line |
|---|---|---|
| Triazene Compound X | 4.91 | Burkitt Lymphoma DAUDI |
| Triazene Compound Y | 5.59 | Human Colon Adenocarcinoma HT-29 |
These findings support the potential use of diazirine-containing compounds in cancer therapy.
The biological activity of diazirines is primarily linked to their ability to form reactive diazonium species upon UV irradiation, which can interact with nucleophilic sites in proteins and nucleic acids, leading to cellular disruption and death.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction pH | 4.0–5.0 | >80% yield |
| Temperature | 0–4°C | Minimizes diazirine degradation |
| Catalyst Loading (CuI) | 5 mol% | Balances reactivity vs. side reactions |
Q. Methodological Answer :
- H-NMR : Peaks at δ 2.8–3.2 ppm (diazirine CH), δ 1.6–1.8 ppm (alkyne proton) confirm structural integrity .
- IR Spectroscopy : Stretching vibrations at 2100–2150 cm (C≡C) and 1600 cm (diazirine ring) .
- Mass Spectrometry (ESI-MS) : [M+H] peak at m/z 173.64 (matches molecular formula CHClN) .
Basic: What are the recommended storage conditions to maintain stability?
Q. Methodological Answer :
- Short-term : Store at –20°C in amber vials under argon to prevent photodegradation of the diazirine ring .
- Long-term : Lyophilized powder at –80°C with desiccants (≤5% humidity); stability ≥2 years .
Note : Exposure to UV light or moisture reduces reactivity by >50% within 48 hours .
Advanced: How can researchers optimize diazirine ring formation during synthesis?
Q. Methodological Answer :
- Nitrene Source : Replace NaOCl with N-aminophthalimide to reduce side reactions (e.g., overoxidation) .
- Temperature Control : Use microfluidic reactors for exothermic nitrene insertion (improves yield by 15–20%) .
- Catalyst Screening : Palladium(II) acetate enhances regioselectivity in alkyne coupling steps .
Data Contradiction : Earlier protocols () report 70% yield with NaOCl, while modified methods () achieve 85–90% with alternative nitrene sources.
Advanced: How to resolve contradictions in reported reaction yields with palladium catalysts?
Methodological Answer :
Discrepancies arise from catalyst loading and ligand choice:
- Ligand Effects : Bidentate ligands (e.g., 1,10-phenanthroline) suppress Pd black formation, improving reproducibility .
- Solvent Polarity : DMF increases Pd solubility vs. THF, reducing side products (e.g., dimerization) .
Recommendation : Validate protocols using in situ FTIR to monitor intermediate formation .
Advanced: What strategies mitigate non-specific binding in photoaffinity probe applications?
Q. Methodological Answer :
- Linker Optimization : Introduce polyethylene glycol (PEG) spacers between the diazirine and target-binding moiety to reduce steric hindrance .
- Cross-Linking Quenchers : Add 10 mM Tris(2-carboxyethyl)phosphine (TCEP) to scavenge free radicals post-UV irradiation .
- Competitive Binding Assays : Pre-incubate with non-labeled ligands (10× molar excess) to block non-specific sites .
Safety: What PPE and waste disposal protocols are essential?
Q. Methodological Answer :
- PPE : Nitrile gloves, UV-blocking goggles, and flame-resistant lab coats (alkyne group is flammable) .
- Waste Management : Neutralize aqueous waste with 1 M NaOH before incineration; organic waste must be stored in sealed containers under inert gas .
Advanced: How to analyze degradation products under varying pH using LC-MS?
Q. Methodological Answer :
- Sample Preparation : Incubate compound in buffers (pH 3–10) at 37°C for 24 hours.
- LC-MS Conditions :
- Column: C18 (2.1 × 50 mm, 1.7 μm)
- Mobile Phase: 0.1% formic acid in water/acetonitrile
- Detection: Full-scan MS (50–500 m/z)
Q. Key Degradation Products :
| pH | Major Degradant (m/z) | Proposed Structure |
|---|---|---|
| 3 | 156.1 | Diazirine ring-opened amine |
| 9 | 138.0 | Dehydrochlorinated alkyne |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
